molecular formula C20H17ClN2O3 B6297280 (2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride CAS No. 933802-95-0

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride

Cat. No.: B6297280
CAS No.: 933802-95-0
M. Wt: 368.8 g/mol
InChI Key: ZBBOKSITOCLYQA-NTISSMGPSA-N
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Description

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride is a complex organic compound with a unique structure that combines an amino acid moiety with a benzo[b]acridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]acridine core, which is then functionalized to introduce the amino acid side chain. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzo[b]acridine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as amino and carboxyl groups through various organic reactions.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzo[b]acridine core or the amino acid side chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride is unique due to its combination of an amino acid moiety with a benzo[b]acridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3.ClH/c21-16(20(24)25)8-11-5-6-17-14(7-11)19(23)15-9-12-3-1-2-4-13(12)10-18(15)22-17;/h1-7,9-10,16H,8,21H2,(H,22,23)(H,24,25);1H/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBOKSITOCLYQA-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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